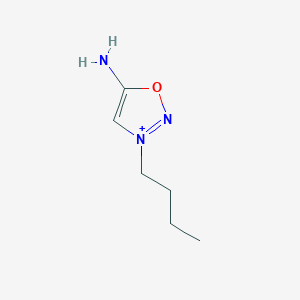
7-hydroxy-8-iodo-3,4-dimethyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-hydroxy-8-iodo-3,4-dimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones, also known as coumarins. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.
Preparation Methods
The synthesis of 7-hydroxy-8-iodo-3,4-dimethyl-2H-chromen-2-one typically involves the iodination of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one. The iodination reaction can be carried out using iodine and a suitable oxidizing agent such as potassium iodate in an acidic medium. The reaction conditions may vary, but a common approach involves heating the reaction mixture to facilitate the iodination process.
Chemical Reactions Analysis
7-hydroxy-8-iodo-3,4-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The iodine atom at the 8-position can be reduced to form the corresponding hydroxy derivative.
Substitution: The iodine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups using suitable reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-hydroxy-8-iodo-3,4-dimethyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.
Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-hydroxy-8-iodo-3,4-dimethyl-2H-chromen-2-one depends on its specific application. In biological systems, it may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and induction of oxidative stress.
Comparison with Similar Compounds
7-hydroxy-8-iodo-3,4-dimethyl-2H-chromen-2-one can be compared with other similar compounds such as:
7-hydroxy-3,4-dimethyl-2H-chromen-2-one: Lacks the iodine atom at the 8-position, which may result in different chemical reactivity and biological activity.
7-hydroxy-4,8-dimethyl-2H-chromen-2-one: Similar structure but with different substitution patterns, leading to variations in properties and applications.
7-hydroxy-4-methylcoumarin: A simpler coumarin derivative with different substitution patterns and potentially different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H9IO3 |
|---|---|
Molecular Weight |
316.09 g/mol |
IUPAC Name |
7-hydroxy-8-iodo-3,4-dimethylchromen-2-one |
InChI |
InChI=1S/C11H9IO3/c1-5-6(2)11(14)15-10-7(5)3-4-8(13)9(10)12/h3-4,13H,1-2H3 |
InChI Key |
IPDRBPJLAWTXCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2I)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-4,4-bis-trifluoromethyl-1-(4-trifluoromethyl-phenyl)-1,4,6,7,8,9,10,10a-octahydro-cycloocta[b]pyridine-3-carbonitrile](/img/structure/B11506331.png)
![3-{4-[(2-Fluorobenzyl)oxy]phenyl}-1-methylbenzo[f]quinoline](/img/structure/B11506334.png)

![1-(2-Amino-2-oxoethyl)-3-(2-hydroxyphenyl)-5-(naphthalen-1-yl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11506354.png)
![N-benzyl-6-(2,2,2-trifluoroethoxy)-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11506357.png)
![(1Z)-N'-hydroxy-2-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)oxy]ethanimidamide](/img/structure/B11506363.png)
![2-(4-hydroxy-3,5-dimethylphenyl)-5,5-dimethyl-2-(trifluoromethyl)-5,6-dihydropyrrolo[2,1-a]isoquinolin-3(2H)-one](/img/structure/B11506369.png)
![methyl 4-[({[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11506377.png)
![ethyl 4-[({(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate](/img/structure/B11506381.png)
![Pyrido[1,2-a][1,5]diazocin-8-one, 3-(4-isopropylamino-6-pyrrolidin-1-yl-[1,3,5]triazin-2-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-](/img/structure/B11506386.png)
![1-O-(5,7-Diisopropyl-6-oxo-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-YL)pentitol](/img/structure/B11506394.png)
![9-{4-[(2-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B11506397.png)
![Methyl 4-[({3-[2-(morpholin-4-yl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11506407.png)
![2-[(7-ethyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B11506413.png)
